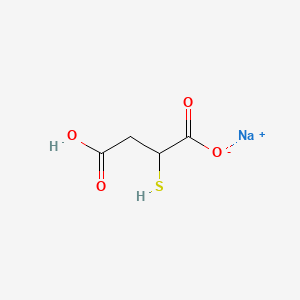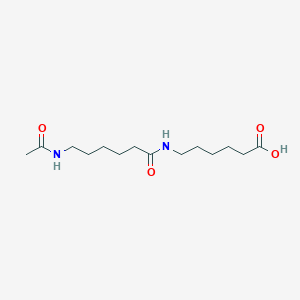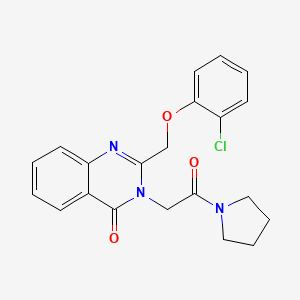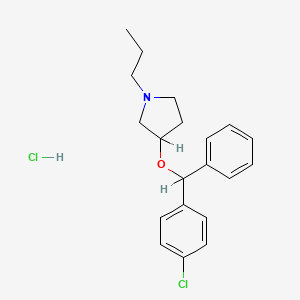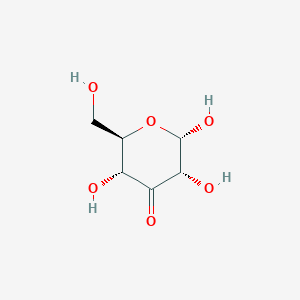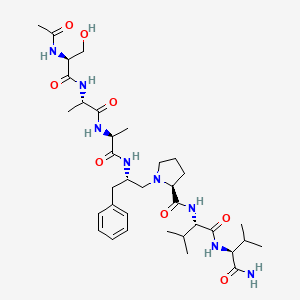
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- is a complex peptide compound It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds. The process typically begins with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids in the desired order, using coupling reagents such as carbodiimides. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can be programmed to add amino acids in the correct sequence, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the amino acids.
Substitution: Amino acid residues can be substituted with other functional groups, altering the properties of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues would yield methionine sulfoxide, while reduction would restore methionine.
Wissenschaftliche Forschungsanwendungen
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide .
- N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-α-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide .
Uniqueness
L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- is unique due to its specific amino acid sequence, which imparts distinct properties and potential applications. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
126333-32-2 |
|---|---|
Molekularformel |
C35H56N8O8 |
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H56N8O8/c1-19(2)28(30(36)46)41-35(51)29(20(3)4)42-34(50)27-14-11-15-43(27)17-25(16-24-12-9-8-10-13-24)40-32(48)22(6)37-31(47)21(5)38-33(49)26(18-44)39-23(7)45/h8-10,12-13,19-22,25-29,44H,11,14-18H2,1-7H3,(H2,36,46)(H,37,47)(H,38,49)(H,39,45)(H,40,48)(H,41,51)(H,42,50)/t21-,22-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
VMSGEPUTNRNZAW-QOJCPNLVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CN2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


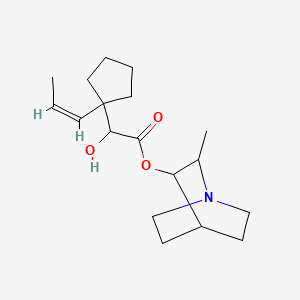

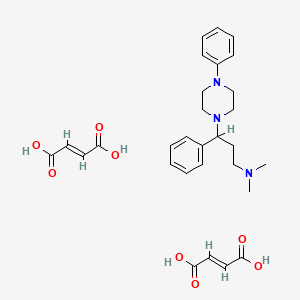
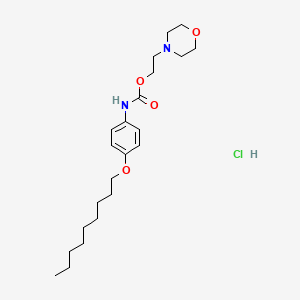
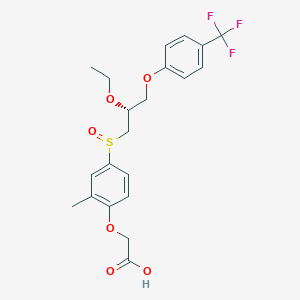


![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
